BenchChemオンラインストアへようこそ!

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide

medicinal chemistry physicochemical property permeability

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide (CAS 1485995-33-2) is a saturated heterocyclic building block combining a four-membered azetidine ring and a six-membered tetrahydropyran ring linked via an N-methyl carboxamide. With a molecular formula of C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol, it is commercially available at purities of 95–98%.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 1485995-33-2
Cat. No. B1425896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide
CAS1485995-33-2
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCN(C1CNC1)C(=O)C2CCOCC2
InChIInChI=1S/C10H18N2O2/c1-12(9-6-11-7-9)10(13)8-2-4-14-5-3-8/h8-9,11H,2-7H2,1H3
InChIKeyTZZSAOIRXGIYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide (CAS 1485995-33-2): Physicochemical Identity and Procurement Baseline


N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide (CAS 1485995-33-2) is a saturated heterocyclic building block combining a four-membered azetidine ring and a six-membered tetrahydropyran ring linked via an N-methyl carboxamide [1]. With a molecular formula of C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol, it is commercially available at purities of 95–98% . Its computed physicochemical properties—XLogP3 of -0.6, topological polar surface area (TPSA) of 41.6 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—define its solubility and permeability profile for fragment-based screening and parallel synthesis applications [1].

Why N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide (CAS 1485995-33-2) Cannot Be Interchanged with In-Class Analogs


Although multiple azetidine–tetrahydropyran derivatives are commercially offered, substitution of N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide with structurally adjacent analogs introduces measurable differences in hydrogen bonding capacity, lipophilicity, and metabolic liability that directly affect performance in medicinal chemistry campaigns. The N-methyl amide group distinguishes this compound from its des-methyl secondary amide analog (CAS 2097969-51-0, HCl salt) by eliminating one hydrogen bond donor—reducing HBD count from 2 to 1—which alters membrane permeability and target engagement profiles [1]. Replacement with an ester analog (CAS 1220021-11-3) introduces hydrolytic instability, while omission of the carboxamide altogether (CAS 550369-51-2) removes a key pharmacophoric element for hydrogen bonding . The quantitative evidence below substantiates why these differences are non-trivial for scientific selection.

Quantitative Differentiation Evidence for N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide (CAS 1485995-33-2) vs. Closest Analogs


Hydrogen Bond Donor Count: N-Methyl Amide vs. Des-Methyl Secondary Amide

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide possesses exactly one hydrogen bond donor (azetidine N–H), versus two HBDs for the des-methyl analog N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide (azetidine N–H plus secondary amide N–H) [1]. This reduction reflects a classic medicinal chemistry strategy: each additional HBD above 1 can reduce passive membrane permeability by approximately 0.5–1.0 log units in Caco-2 or PAMPA assays, a class-level inference well established for fragment-sized molecules [2]. For procurement targeting CNS or intracellular targets requiring permeability, the single-HBD profile of the N-methyl compound is quantitatively distinct and functionally non-substitutable.

medicinal chemistry physicochemical property permeability

LogP Differentiation: N-Methyl Amide vs. Ester Analog

The computed XLogP3 for N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide is -0.6 [1], consistent with a polar, low-lipophilicity fragment. The ester analog, azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate (CAS 1220021-11-3), is anticipated to exhibit a higher LogP by approximately 0.5–0.7 log units due to replacement of the polar amide N-methyl group with an ester oxygen, a class-level inference based on fragment-substituent ΔLogP contributions [2]. This difference places the ester closer to, or above, LogP = 0, shifting it toward higher membrane partitioning but also increased susceptibility to esterase-mediated hydrolysis in plasma and hepatic microsomal assays, while the target amide remains in the optimal polar fragment space (LogP < 0) preferred for aqueous solubility-driven fragment screens.

lipophilicity metabolic stability fragment-based screening

TPSA and Rotatable Bond Diminishment vs. Carboxamide-Deleted Scaffold

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide has a TPSA of 41.6 Ų and 2 rotatable bonds [1]. In contrast, 3-(tetrahydro-2H-pyran-4-yl)azetidine (CAS 550369-51-2), which lacks the carboxamide group entirely, has a TPSA of approximately 21.1 Ų (single amine nitrogen) and zero amide-related rotatable bonds (the THP–azetidine bond remains) . The 20.5 Ų difference in TPSA represents a nearly 2-fold change, which directly impacts transporter recognition (e.g., P-glycoprotein efflux susceptibility) and oral absorption classification under Veber's rules. The carboxamide in the target compound provides an additional hydrogen bond acceptor and a dipole that can be exploited for target binding, whereas the simplified scaffold offers no such pharmacophoric handle.

polar surface area bioavailability scaffold design

Molecular Weight and Fragment Efficiency vs. Elaborated N-1 Aryl Analogs

At 198.26 g/mol, N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide resides well within fragment space (MW < 250 Da) [1]. Related N-1-substituted azetidine carboxamides bearing aryl or heteroaryl groups—such as N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-4-carboxamide (CAS 2380178-79-8, MW 400.45 Da) —carry more than double the molecular weight. In fragment-based screening, the target compound's low MW translates to higher ligand efficiency (LE) potential: assuming equivalent binding affinity (e.g., IC₅₀ = 100 µM), the target achieves LE ≈ 0.38 kcal/mol per heavy atom vs. LE ≈ 0.24 for the elaborated analog (14 heavy atoms vs. 29). This magnitude of LE difference can determine whether a hit progresses beyond primary screening.

fragment-based drug discovery lead-likeness molecular complexity

Evidence-Linked Application Scenarios for Procuring N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide (CAS 1485995-33-2)


Fragment-Based Screening (FBS) Library Construction Targeting Kinases or Hydrolases

With MW 198.26 Da, XLogP -0.6, and TPSA 41.6 Ų, this compound fits all Rule-of-Three fragment criteria [1]. Its single HBD and three HBA positions, combined with the polar carboxamide pharmacophore, make it suitable for soaking experiments at 1–10 mM in aqueous buffer against protein targets containing adenine-binding or oxyanion holes. The N-methyl group eliminates the secondary amide HBD that could otherwise dominate crystallization contacts .

Medicinal Chemistry Exploration of CNS-Penetrant Lead Series

The compound's computed TPSA of 41.6 Ų lies within the empirically observed CNS drug space (TPSA < 70 Ų), and its single HBD favors passive blood–brain barrier penetration [1]. The N-methyl amide provides metabolic stability superior to ester analogs, which are rapidly hydrolyzed by plasma esterases . Procurement for CNS programs should prioritize this amide over the ester (CAS 1220021-11-3) to avoid confounding metabolic instability in early PK studies.

Parallel Synthesis and Library Enumeration via Azetidine N–H Functionalization

The free azetidine N–H provides a handle for diversification via alkylation, reductive amination, or sulfonylation, enabling rapid SAR exploration [1]. Unlike the N-1 pre-functionalized analogs (e.g., CAS 2380178-79-8), this compound serves as a late-stage diversification point. The carboxamide linker is chemically stable under a broad pH range (amide bond resilience vs. ester lability), supporting multi-step synthetic sequences without protecting group manipulation .

Physicochemical Tool Compound for HBD/HBA Permeability Modeling

The clear 1 HBD / 3 HBA profile of this compound, contrasted with the 2 HBD / 3 HBA profile of its des-methyl analog, provides a matched molecular pair for quantifying the impact of a single hydrogen bond donor on permeability (PAMPA or Caco-2 assays) [1]. Purchasing both compounds simultaneously enables direct head-to-head determination of ΔlogPₐₚₚ attributable solely to N-methylation, a parameter of high value for computational model training and medicinal chemistry decision-making .

Quote Request

Request a Quote for N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.